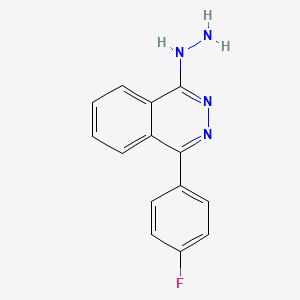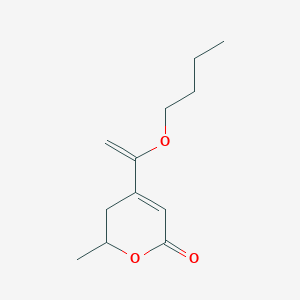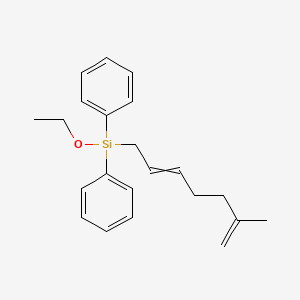
Ethoxy(6-methylhepta-2,6-dien-1-YL)diphenylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethoxy(6-methylhepta-2,6-dien-1-YL)diphenylsilane is an organosilicon compound characterized by its unique structure, which includes an ethoxy group, a 6-methylhepta-2,6-dien-1-yl chain, and two phenyl groups attached to a silicon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethoxy(6-methylhepta-2,6-dien-1-YL)diphenylsilane typically involves the reaction of 6-methylhepta-2,6-dien-1-ol with diphenylsilane in the presence of a catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane compound. Common catalysts used in this reaction include platinum or palladium complexes, which facilitate the hydrosilylation process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain a high-purity product suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Ethoxy(6-methylhepta-2,6-dien-1-YL)diphenylsilane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the ethoxy group to an ethyl group.
Substitution: The ethoxy group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or amines in the presence of a base are employed.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Ethyl-substituted silanes.
Substitution: Halogenated or aminated silanes.
Wissenschaftliche Forschungsanwendungen
Ethoxy(6-methylhepta-2,6-dien-1-YL)diphenylsilane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential in developing new therapeutic agents.
Industry: Utilized in the production of advanced materials, such as silicone-based polymers and coatings.
Wirkmechanismus
The mechanism by which Ethoxy(6-methylhepta-2,6-dien-1-YL)diphenylsilane exerts its effects involves the interaction of the silicon atom with various molecular targets. The ethoxy group can undergo hydrolysis to form silanol, which can further react with other molecules to form stable siloxane bonds. These interactions are crucial in the formation of silicone-based materials and in the stabilization of drug delivery systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bisabolene: A sesquiterpene with a similar hepta-dienyl structure.
Diphenylsilane: Lacks the ethoxy and hepta-dienyl groups but shares the diphenylsilane core.
Ethoxytrimethylsilane: Contains an ethoxy group but has a simpler structure with three methyl groups instead of the hepta-dienyl chain.
Uniqueness
Ethoxy(6-methylhepta-2,6-dien-1-YL)diphenylsilane is unique due to its combination of an ethoxy group, a hepta-dienyl chain, and diphenylsilane
Eigenschaften
CAS-Nummer |
651033-73-7 |
|---|---|
Molekularformel |
C22H28OSi |
Molekulargewicht |
336.5 g/mol |
IUPAC-Name |
ethoxy-(6-methylhepta-2,6-dienyl)-diphenylsilane |
InChI |
InChI=1S/C22H28OSi/c1-4-23-24(21-15-9-5-10-16-21,22-17-11-6-12-18-22)19-13-7-8-14-20(2)3/h5-7,9-13,15-18H,2,4,8,14,19H2,1,3H3 |
InChI-Schlüssel |
LSLNIKOOCGDLPM-UHFFFAOYSA-N |
Kanonische SMILES |
CCO[Si](CC=CCCC(=C)C)(C1=CC=CC=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(3,4-Dichlorophenyl)methyl]-N'-quinolin-3-ylurea](/img/structure/B12590819.png)

![N'-[2-(4-fluorophenyl)ethyl]-N-(4-phenylbutyl)ethane-1,2-diamine](/img/structure/B12590833.png)
![(5,11,17,23-tetratert-butyl-26,28-dimethoxy-25-pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaenyl) N-(2,2,2-trichloroacetyl)carbamate](/img/structure/B12590843.png)
![2-Methyl-4-oxo-4-[(4H-1,2,4-triazol-4-yl)amino]but-2-enoic acid](/img/structure/B12590847.png)



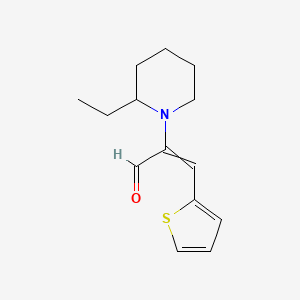
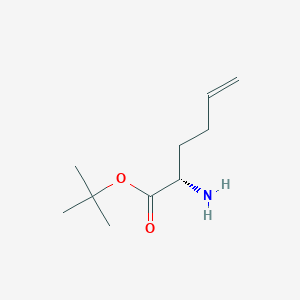
![7-Phenyl-7-(pyridin-2-yl)bicyclo[2.2.1]hept-5-en-2-one](/img/structure/B12590886.png)
